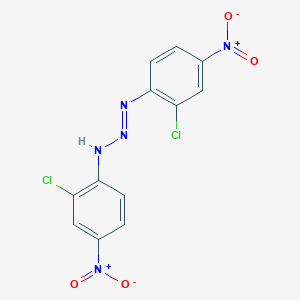
1-Triazene, 1,3-bis(2-chloro-4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Triazene, 1,3-bis(2-chloro-4-nitrophenyl)- is a compound belonging to the triazene family, characterized by the presence of a triazene group (-NNN-) and two 2-chloro-4-nitrophenyl groups. Triazene compounds are known for their versatility in biological, physical, and chemical applications . This compound, in particular, has been studied for its potential use in various fields, including medicine and industry.
Preparation Methods
The synthesis of 1-Triazene, 1,3-bis(2-chloro-4-nitrophenyl)- typically involves the reaction of 2-chloro-4-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This salt is then reacted with another molecule of 2-chloro-4-nitroaniline under basic conditions to form the triazene compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Triazene, 1,3-bis(2-chloro-4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common reagents and conditions used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Triazene, 1,3-bis(2-chloro-4-nitrophenyl)- involves the induction of oxidative stress and the activation of stress-activated protein kinase/c-Jun NH2-terminal kinase pathways. This leads to apoptosis in malignant cells, making it a potential antitumor agent . The compound’s molecular targets include various cellular proteins involved in stress response and apoptosis pathways.
Comparison with Similar Compounds
1-Triazene, 1,3-bis(2-chloro-4-nitrophenyl)- can be compared to other similar compounds, such as:
1,3-Diphenyltriazene: A simpler triazene compound with two phenyl groups instead of 2-chloro-4-nitrophenyl groups.
3-Acetyl-1,3-bis(2-chloro-4-nitrophenyl)-1-triazene: A derivative with an acetyl group, showing similar antitumor properties.
1,3-Bis(4-nitrophenyl)triazene: A compound with nitrophenyl groups in different positions, used in similar applications.
The uniqueness of 1-Triazene, 1,3-bis(2-chloro-4-nitrophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
92952-96-0 |
|---|---|
Molecular Formula |
C12H7Cl2N5O4 |
Molecular Weight |
356.12 g/mol |
IUPAC Name |
2-chloro-N-[(2-chloro-4-nitrophenyl)diazenyl]-4-nitroaniline |
InChI |
InChI=1S/C12H7Cl2N5O4/c13-9-5-7(18(20)21)1-3-11(9)15-17-16-12-4-2-8(19(22)23)6-10(12)14/h1-6H,(H,15,16) |
InChI Key |
RFRDEAGJOOCGPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NN=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















